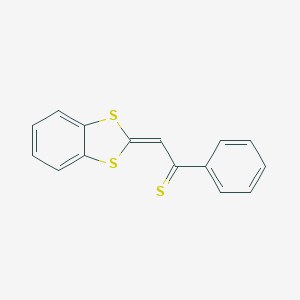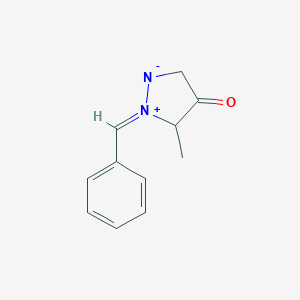
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one is a chemical compound with notable properties and applications It is characterized by its unique structure, which includes a benzylidene group attached to a pyrazolidinone core
Méthodes De Préparation
The synthesis of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of benzaldehyde with 5-methyl-4-oxopyrazolidin-1-ium-2-ide in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, leading to modulation of their activity. The pyrazolidinone core may also play a role in its biological effects by interacting with cellular components. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one can be compared with similar compounds such as:
(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
(1Z)-1-(4-chloro-benzyl-idene)-5-(4-meth-oxy-phen-yl)-3-oxopyrazolidin-1-ium-2-ide: This compound has additional substituents on the benzylidene group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one |
InChI |
InChI=1S/C11H12N2O/c1-9-11(14)7-12-13(9)8-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b13-8+ |
Clé InChI |
CAKLITNUNDCYDY-MDWZMJQESA-N |
SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
SMILES isomérique |
CC\1C(=O)C[N-]/[N+]1=C/C2=CC=CC=C2 |
SMILES canonique |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


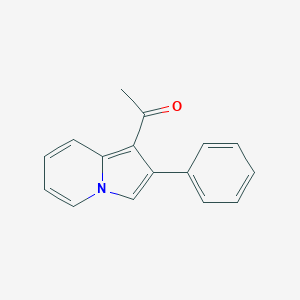
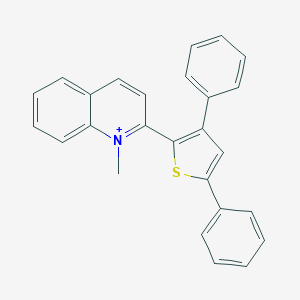
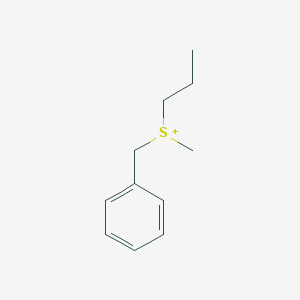
![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
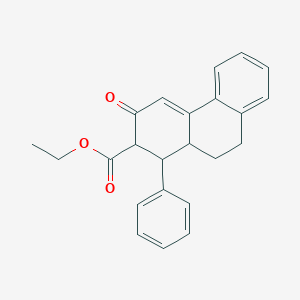
![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
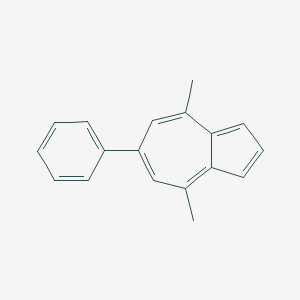
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
